molecular formula C8H5ClF4 B1586354 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 67515-62-2

4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No. B1586354
CAS RN: 67515-62-2
M. Wt: 212.57 g/mol
InChI Key: LSKZGATXKOIZNR-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of such compounds often involves radical trifluoromethylation, which is a process where a trifluoromethyl group is introduced into a molecule . Another method involves the Blanc chloromethylation of benzene . A specific preparation method for a similar compound involves the reaction of iron powders, ethanol, water, and concentrated hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene” can be represented by the formula C7H4ClF3 . The structure can be viewed as a benzene ring with a chloromethyl group at one position and a trifluoromethyl group at another .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . Nucleophilic reactions of benzene derivatives are also possible .

Scientific Research Applications

  • Summary of the Application: The compound is used as an acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
  • Methods of Application or Experimental Procedures: The compound is combined with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties to create compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° .
  • Results or Outcomes: The compounds showed broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine-based compound was shown to be a promising cyan TADF emitter . The efficiency at a brightness of 1000 cd m−2 was practically the same as the maximum one due to the extremely low efficiency roll-off .

Safety And Hazards

The safety data sheet for a similar compound, benzene, indicates that it is highly flammable and may cause skin irritation, serious eye irritation, genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZGATXKOIZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374668
Record name 4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene

CAS RN

67515-62-2
Record name 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67515-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID10374668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67515-62-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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